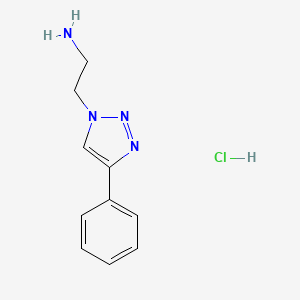
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (CAS No. 1101852-29-2) is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific triazole derivative, focusing on its antibacterial and anticancer properties.
- Molecular Formula : C₁₀H₁₂ClN₄
- Molecular Weight : 188.23 g/mol
- CAS Number : 1101852-29-2
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The effectiveness of the compound can be measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that inhibits bacterial growth. Below is a summary table of MIC values for different bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
| Proteus mirabilis | Not Tested |
| Pseudomonas aeruginosa | Not Tested |
These values suggest that the compound has moderate antibacterial effects, particularly against Staphylococcus aureus, which is a common Gram-positive pathogen.
Anticancer Activity
In addition to its antibacterial properties, triazole derivatives have shown promise in cancer treatment. Recent studies have indicated that this compound may possess anticancer activity against various human cancer cell lines.
Case Studies
One study evaluated the compound's effectiveness against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Significant apoptosis observed |
| MCF7 (Breast Cancer) | 10.0 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Lower sensitivity |
The IC₅₀ value represents the concentration required to inhibit cell growth by 50%. The results indicate that this triazole derivative could induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as:
- Inhibition of DNA Synthesis : Triazoles may disrupt DNA replication in bacteria and cancer cells.
- Apoptosis Induction : The compound can trigger programmed cell death in malignant cells.
- Cell Membrane Disruption : It may affect the integrity of bacterial membranes leading to cell lysis.
Eigenschaften
IUPAC Name |
2-(4-phenyltriazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJXWXSPIVOCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















